- Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, Jingxi Shiyou Huagong, 2011, 28(1), 61-63
Cas no 942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine)
942-70-1 structure
Product Name:5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Numero CAS:942-70-1
MF:C8H6FN3S
MW:195.216742992401
MDL:MFCD00981219
CID:803200
PubChem ID:24884642
Update Time:2025-05-20
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
- 1,3,4-Thiadiazol-2-amine,5-(4-fluorophenyl)-
- 2-Amino-5-(4-Fluorophenyl)-1,3,4-Thiadiazole
- 5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine
- 2-Amino-5-(4-fluor-phenyl)-<1.3.4>thiadiazol
- 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
- 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-ylamine
- 1,3,4-Thiadiazole, 2-amino-5-(p-fluorophenyl)- (7CI, 8CI)
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (ACI)
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine
- MLS000106676
- CCG-200216
- SR-01000402366
- 1,3,4-Thiadiazol-2-amine, 5-(4-fluorophenyl)-
- CHEMBL1711247
- MFCD00981219
- 942-70-1
- F0345-3713
- Cambridge id 5554904
- STK346807
- AKOS000225522
- Oprea1_492697
- 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 97%
- HMS2461A20
- SMR000111053
- SR-01000402366-1
- SCHEMBL1143313
- 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI&
- AB07890
- DB-005944
- DTXSID10339176
- Oprea1_665684
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine #
- NS-01913
-
- MDL: MFCD00981219
- Inchi: 1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
- Chiave InChI: WRSVCKNLHZWSNJ-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(C2SC(N)=NN=2)=CC=1
Proprietà calcolate
- Massa esatta: 195.02700
- Massa monoisotopica: 195.027
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 173
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 80A^2
- XLogP3: 1.8
Proprietà sperimentali
- Densità: 1.423g/cm3
- Punto di fusione: 238-243 °C
- Punto di ebollizione: 351.9ºC at 760mmHg
- Punto di infiammabilità: 166.6ºC
- Indice di rifrazione: 1.643
- PSA: 80.04000
- LogP: 2.50760
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H319
- Dichiarazione di avvertimento: P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-36
- Istruzioni di sicurezza: S26
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R22
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663557-1G |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 97% | 1G |
563.58 | 2021-05-14 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663557-5G |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 97% | 5G |
¥3807.03 | 2022-02-24 | |
| TRC | F594485-100mg |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 100mg |
$ 64.00 | 2023-04-17 | ||
| TRC | F594485-250mg |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 250mg |
$ 69.00 | 2023-04-17 | ||
| TRC | F594485-500mg |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 500mg |
$ 98.00 | 2023-04-17 | ||
| TRC | F594485-1g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 1g |
$ 144.00 | 2023-04-17 | ||
| Chemenu | CM305164-25g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95% | 25g |
$646 | 2024-07-19 | |
| abcr | AB219777-5 g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 5 g |
€228.70 | 2023-07-20 | |
| abcr | AB219777-25 g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 25 g |
€745.50 | 2023-07-20 | |
| eNovation Chemicals LLC | Y1236679-1g |
5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-AMINE |
942-70-1 | 98%(HPLC) | 1g |
$70 | 2024-06-07 |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 120 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 15 min, rt
1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
Riferimento
- PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles, Catalysis Letters, 2018, 148(11), 3486-3491
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Phosphorus oxychloride ; 15 min, 120 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Water ; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized
Riferimento
- An efficient and one pot synthesis of silica supported synthesis of fluorinated 1,3,4-Thiadiazole derivative under microwave irradiation, To Chemistry Journal, 2020, 6, 61-65
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ; 12 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
- Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]Pyrimidines, Journal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 2 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Riferimento
- Mandeloylamino acid aminopeptidase N inhibitor for treating tumor and its synthesis method, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; rt; 1 h, 75 °C; 75 °C → rt
1.2 Reagents: Water ; rt; 4 h, 100 °C
1.3 Reagents: Sodium hydroxide ; pH 8, cooled
1.2 Reagents: Water ; rt; 4 h, 100 °C
1.3 Reagents: Sodium hydroxide ; pH 8, cooled
Riferimento
- Synthesis of glycine derivatives as aminopeptidase inhibitors, Nanchang Daxue Xuebao, 2011, 51(3), 8-12
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled
Riferimento
- New thiazolidinedione-5-acetic acid amide derivatives. Synthesis, characterization and investigation of antimicrobial and cytotoxic properties, Medicinal Chemistry Research, 2012, 21(6), 816-824
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0.5 - 2 h, 75 °C
1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Riferimento
- Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly, Archiv der Pharmazie (Weinheim, 2023, 356(8),
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 2.5 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Riferimento
- Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cells, Molecules, 2020, 25(22),
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Dimethylformamide ; 1 min, rt; 5 min, rt → 60 °C
Riferimento
- Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles, Organic Preparations and Procedures International, 2023, 55(1), 91-98
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Tosylhydrazine , Iodine Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
- I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free Conditions, European Journal of Organic Chemistry, 2019, 2019(38), 6561-6565
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Polyethylene glycol ; 10 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
Riferimento
- Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazoles, Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Riferimento
- Improved antiproliferative activity of 1,3,4-thiadiazole-containing histone deacetylase (HDAC) inhibitors by introduction of the heteroaromatic surface recognition motif, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5766-5775
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C; 75 °C → rt
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Riferimento
- Novel aminopeptidase N inhibitors derived from 1,3,4-thiadiazole scaffold, Bioorganic & Medicinal Chemistry, 2008, 16(14), 6663-6668
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; rt → 75 °C; 30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Riferimento
- Design of new phenothiazine-thiadiazole hybrids via molecular hybridization approach for the development of potent antitubercular agents, European Journal of Medicinal Chemistry, 2015, 106, 75-84
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Riferimento
- Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, European Journal of Medicinal Chemistry, 2015, 95, 49-63
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C
1.2 Reagents: Water ; 4 h, 115 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
1.2 Reagents: Water ; 4 h, 115 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
Riferimento
- The synthesis and preliminary activity assay in vitro of peptide-like derivatives as APN inhibitors, Archives of Pharmacal Research, 2008, 31(10), 1231-1239
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 3 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Riferimento
- Discovery of novel carbazole derivatives containing a 1,3,4-thiadiazole moiety as antifungal candidates, Phosphorus, 2023, 198(8), 627-631
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sodium acetate , Iron chloride (FeCl3) , Bromine Solvents: Acetic acid ; 30 min, rt
Riferimento
- 2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Raw materials
- 4-Fluorobenzohydrazide
- aminothiourea
- 4-fluorobenzaldehyde thiosemicarbazone
- Potassium thiocyanate
- 4-Fluorobenzoic acid
- 4-Fluorobenzaldehyde
- trimethylsilyl isothiocyanate
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Numero d'ordine:A844896
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:04
Prezzo ($):378.0
Email:sales@amadischem.com
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine) Prodotti correlati
- 299441-62-6(5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine)
- 1094640-20-6(5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine)
- 1240570-60-8(5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine)
- 76074-47-0(5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine)
- 2002-03-1(5-Phenyl-1,3,4-thiadiazol-2-amine)
- 59565-51-4(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine)
- 26907-54-0(5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine)
- 299933-69-0(5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine)
- 59565-52-5(5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine)
- 35734-82-8(1,3,4-Thiadiazol-2-amine, 5,5'-(1,3-phenylene)bis-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Purezza:99%
Quantità:25g
Prezzo ($):378.0